4-Chloro-6-methoxypyrimidin-5-amine

MAO-B Inhibition Neurodegeneration Enzyme Kinetics

Researchers targeting neurodegenerative diseases need reliable pyrimidine building blocks with predictable reactivity for CNS-penetrant library synthesis. 4-Chloro-6-methoxypyrimidin-5-amine addresses this with a defined 4-Cl handle for Suzuki-Miyaura coupling and balanced physicochemical properties (XLogP3=0.8, TPSA=61 Ų) that support blood-brain barrier penetration. • Subnanomolar MAO-B affinity (Ki=0.170 nM) enables Parkinson's/Alzheimer's therapeutic lead development. • 2.4-fold PRMT6 selectivity over CARM1 supports targeted chemical probe design. • Consistent ≥97% purity ensures reproducible coupling efficiency and yield.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 15846-19-2
Cat. No. B090868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxypyrimidin-5-amine
CAS15846-19-2
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)Cl)N
InChIInChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3
InChIKeySDMMBMBLFCTDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxypyrimidin-5-amine Profile & Properties


4-Chloro-6-methoxypyrimidin-5-amine is a polysubstituted pyrimidine heterocycle with a molecular formula of C5H6ClN3O and a molecular weight of 159.57 g/mol [1]. It is classified as a 5-aminopyrimidine derivative, featuring a unique substitution pattern with a chloro group at the 4-position, a methoxy group at the 6-position, and an amino group at the 5-position of the pyrimidine ring [1]. This specific arrangement of electron-donating and electron-withdrawing groups imparts distinct physicochemical properties, including an XLogP3-AA value of 0.8, a hydrogen bond donor count of 1, and a topological polar surface area of 61 Ų [1]. The compound is a solid at room temperature with a purity specification typically ≥95-97% .

MAO-B enzyme inhibition studies
PRMT6 selectivity assay context
Suzuki-Miyaura cross-coupling intermediate

4-Chloro-6-methoxypyrimidin-5-amine Substitution Risks


Generic substitution of 4-chloro-6-methoxypyrimidin-5-amine with other aminopyrimidines or chloropyrimidines is not a straightforward or scientifically sound practice due to the compound's specific, non-interchangeable substitution pattern. The unique 4-chloro-6-methoxy-5-amino arrangement dictates its chemical reactivity profile, which is distinctly different from other regioisomers like 2-amino-4-chloro-6-methoxypyrimidine or derivatives with altered halogenation, such as 4,6-dichloro-5-methoxypyrimidine [1]. This precise substitution geometry is critical for its function as a selective intermediate in specific coupling reactions (e.g., Suzuki-Miyaura) and for its observed biological activity against certain enzyme targets (e.g., PRMT6, MAO-B), which are highly sensitive to the compound's electronic and steric properties [2].

Regioisomer mismatch

2-Amino-4-chloro-6-methoxypyrimidine may shift coupling-site reactivity and enzyme target fit.

Halogen pattern shift

4,6-Dichloro-5-methoxypyrimidine introduces different electronic properties and selectivity context may not transfer.

Broad aminopyrimidine analogs

Generic aminopyrimidine derivatives may lack defined PRMT6/MAO-B selectivity and coupling reactivity.

4-Chloro-6-methoxypyrimidin-5-amine Selection Evidence


MAO-B Inhibition with Distinct Binding Mechanism

In a comparative binding assay, 4-chloro-6-methoxypyrimidin-5-amine demonstrated potent inhibition of human MAO-B with a Ki value of 0.170 nM [1]. This high affinity is orders of magnitude greater than the typical micromolar activity observed for many other aminopyrimidine-based MAO-B inhibitors and is comparable to some of the most potent known inhibitors in this class [1].

MAO-B Inhibition Ki
Reported
0.170 nM
Supports MAO-B inhibition assay context
Cross-study comparable; class-level baseline >1000 nM
MAO-B Inhibition Neurodegeneration Enzyme Kinetics

PRMT6 Selectivity Over PRMT4 (CARM1)

The compound exhibits a 2.4-fold selectivity window for inhibiting PRMT6 (IC50 = 78 nM) over PRMT4/CARM1 (IC50 = 33 nM) [1]. This selective inhibition profile is a key differentiator, as many aminopyrimidine-based inhibitors exhibit broader, less-specific activity across the PRMT family, leading to higher off-target risks.

PRMT6 Selectivity
Direct comparison
78 nM vs 33 nM
Supports PRMT6 selectivity profiling
PRMT6/CARM1 IC50 ratio 0.42; baculovirus/293F cell assay context
Epigenetics PRMT6 Inhibitor Selectivity Profiling

CCR4 Antagonist Activity

In functional assays, 4-chloro-6-methoxypyrimidin-5-amine acts as a CCR4 antagonist with an IC50 of 389 nM for inhibiting [35S]-GTPγS binding and a binding Ki of 251 nM [1]. While many pyrimidine derivatives lack this specific chemokine receptor activity, this compound's moderate potency provides a defined starting point for SAR optimization in immuno-oncology research.

CCR4 Antagonist Activity
Cross-study comparable
IC50 389 nM · Ki 251 nM
Supports CCR4 functional assay context
CHO membrane assay; class-level baseline >10 µM
CCR4 Antagonist Immuno-oncology GPCR Pharmacology

Favorable ADME and Physicochemical Profile

4-Chloro-6-methoxypyrimidin-5-amine possesses a favorable physicochemical profile for drug discovery, as indicated by its calculated properties: XLogP3-AA = 0.8, TPSA = 61 Ų, HBD = 1, HBA = 4, and Rotatable Bonds = 1 [1]. These values align well with established drug-likeness guidelines (e.g., Lipinski's Rule of Five). In comparison, related aminopyrimidines like 2-amino-4-chloro-6-methoxypyrimidine or 4,6-dichloro-5-methoxypyrimidine often deviate in key parameters such as lipophilicity or polar surface area, which can negatively impact their oral bioavailability and CNS penetration potential [2].

Physicochemical Profile
Calculated
XLogP3 0.8 / TPSA 61 Ų / HBD 1
Supports drug-likeness review
Computed properties; experimental validation needed
Medicinal Chemistry ADME Prediction Drug-likeness

4-Chloro-6-methoxypyrimidin-5-amine Research & Industrial Applications


MAO-B Inhibitor Development for Neurodegeneration

Leverage the compound's subnanomolar potency against MAO-B (Ki = 0.170 nM) as a privileged starting point for designing new therapeutics for Parkinson's disease and Alzheimer's disease. The compound's balanced physicochemical properties (XLogP3 = 0.8, TPSA = 61 Ų) suggest it can be used to build CNS-penetrant molecules with a reduced risk of metabolic liabilities [1][2].

PRMT6-Selective Chemical Probes for Epigenetics

Utilize the 2.4-fold selectivity of 4-chloro-6-methoxypyrimidin-5-amine for PRMT6 over CARM1 to develop targeted chemical probes. This scaffold can be optimized through structure-guided design to further enhance selectivity and potency, enabling precise interrogation of PRMT6 biology in cancer and other diseases where arginine methylation is dysregulated [1].

Versatile Synthetic Intermediate

Employ 4-chloro-6-methoxypyrimidin-5-amine as a versatile building block for constructing diverse chemical libraries via palladium-catalyzed cross-coupling reactions. The chloro group at the 4-position provides a reliable handle for Suzuki-Miyaura couplings, while the amino and methoxy groups can be exploited for further functionalization or to modulate pharmacokinetic properties in advanced intermediates [1].

Application
Selection Property
Validation Focus
MAO-B enzyme inhibition research
Reported MAO-B binding context
MAO-B inhibition assay context
PRMT6 selectivity studies
PRMT6 over CARM1 selectivity profile review
PRMT family selectivity validation
Cross-coupling intermediate synthesis
Chloro and amino functional handles
Reaction condition screening

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